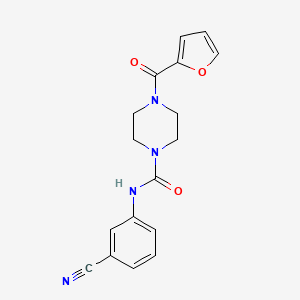
N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide, also known as CPP or CPP-115, is a synthetic compound that has been extensively studied for its potential use in treating various neurological disorders. CPP-115 is a potent inhibitor of the enzyme aminotransferase, which is involved in the synthesis of the neurotransmitter gamma-aminobutyric acid (GABA).
Mechanism of Action
N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 is a potent inhibitor of the enzyme aminotransferase, which is involved in the synthesis of GABA. By inhibiting aminotransferase, N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 increases GABA levels in the brain, which can reduce seizure activity and anxiety. N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 has also been shown to reduce drug-seeking behavior by reducing the activity of dopamine neurons in the brain.
Biochemical and Physiological Effects:
N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 has been shown to increase GABA levels in the brain, which can reduce seizure activity and anxiety. N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 has also been shown to reduce drug-seeking behavior by reducing the activity of dopamine neurons in the brain. In addition, N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 in lab experiments is its potency and specificity as an inhibitor of aminotransferase. However, the complex synthesis method and high cost of N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 can be a limitation for some researchers.
Future Directions
There are several future directions for the study of N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115. One area of research is the potential use of N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 in treating other neurological disorders, such as Parkinson's disease and Huntington's disease. Another area of research is the development of more efficient and cost-effective synthesis methods for N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115. Finally, the use of N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 in combination with other drugs for the treatment of addiction and other disorders is an area of interest for future research.
Synthesis Methods
N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 is synthesized using a multi-step process that involves the reaction of 4-(furan-2-carbonyl)piperazine-1-carboxylic acid with cyanogen bromide to form the corresponding nitrile. The nitrile is then reduced using lithium aluminum hydride to yield N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115. The synthesis of N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 has been extensively studied for its potential use in treating various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 has been shown to increase GABA levels in the brain, which can reduce seizure activity and anxiety. N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 has also been shown to reduce drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c18-12-13-3-1-4-14(11-13)19-17(23)21-8-6-20(7-9-21)16(22)15-5-2-10-24-15/h1-5,10-11H,6-9H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEFUVPBHSXSDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)NC3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


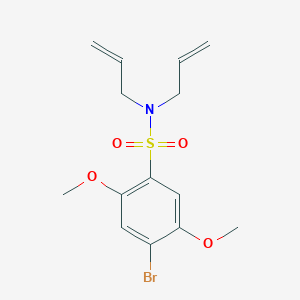

![3-phenyl-N-[(1S)-1-pyridin-3-ylethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7547103.png)
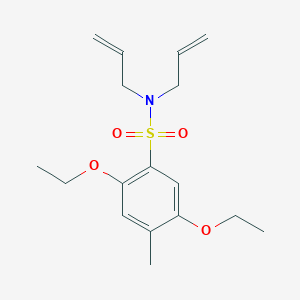
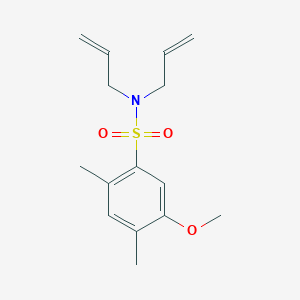
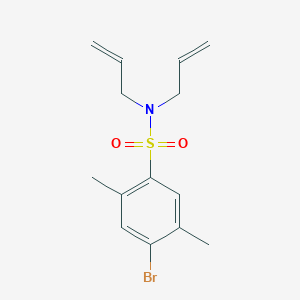
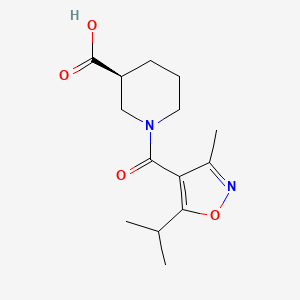
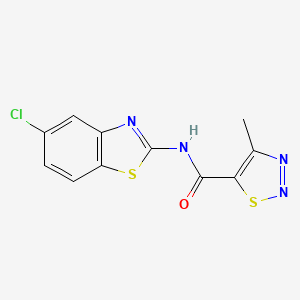
![(2R)-1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B7547174.png)
![7-[(N-methylanilino)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7547175.png)

![Methyl 1-(diethylamino)-1-[4-(difluoromethylsulfanyl)phenyl]imino-2-methyl-3-phenylthieno[3,2-c]azaphosphinine-6-carboxylate](/img/structure/B7547189.png)
![1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide](/img/structure/B7547197.png)